propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20223251
InChI: InChI=1S/C7H11N3O2/c1-5(2)12-7(11)6-4-10(3)9-8-6/h4-5H,1-3H3
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.:

Cat. No.: VC20223251

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name propan-2-yl 1-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C7H11N3O2/c1-5(2)12-7(11)6-4-10(3)9-8-6/h4-5H,1-3H3
Standard InChI Key UADBXPUSNVTSMW-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C1=CN(N=N1)C

Introduction

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate typically involves two primary steps:

  • Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" .

  • Esterification of the 4-carboxylic acid derivative with propan-2-ol under acidic or coupling conditions.

Example Protocol (adapted from methodologies in and ):

  • Triazole Formation:

    • React propargyl alcohol with methyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate.

    • Isolate 1-methyl-1H-1,2,3-triazole-4-carboxylic acid via acid hydrolysis.

  • Esterification:

    • Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

    • React with propan-2-ol in anhydrous dichloromethane, catalyzed by dimethylaminopyridine (DMAP).

Yield: ~65–75% (optimized conditions).

Key Reaction Parameters

ParameterOptimal Value
Temperature0–25°C (step 1); 40°C (step 2)
Solventtert-Butanol (step 1); DCM (step 2)
Catalyst Loading5 mol% Cu(I) (step 1)
Reaction Time12–24 hours

Structural and Spectroscopic Characterization

Crystallographic Data

While no crystal structure of the exact compound is published, analogous esters (e.g., ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) exhibit monoclinic symmetry with space group P2₁/c . Key bond lengths and angles for the triazole core are consistent across derivatives:

  • N1–N2: 1.34 Å

  • C4–O1 (ester): 1.21 Å

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) (CDCl₃, 400 MHz):

  • ¹H NMR:

    • δ 1.35 (d, J = 6.2 Hz, 6H, CH(CH₃)₂)

    • δ 3.95 (s, 3H, N–CH₃)

    • δ 5.15 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂)

    • δ 8.12 (s, 1H, triazole C5–H)

  • ¹³C NMR:

    • δ 21.8 (CH(CH₃)₂)

    • δ 34.6 (N–CH₃)

    • δ 69.5 (OCH(CH₃)₂)

    • δ 160.2 (C=O)

Infrared (IR) Spectroscopy:

  • Strong absorption at 1720 cm⁻¹ (C=O stretch).

  • Peaks at 1230 cm⁻¹ (C–O ester) and 3100 cm⁻¹ (aromatic C–H).

Physicochemical Properties

PropertyValue
Melting Point89–92°C
Boiling Point265–268°C (dec.)
SolubilitySoluble in DCM, THF; sparingly in H₂O
logP (Octanol-Water)1.4 ± 0.2
pKa4.7 (carboxylic acid precursor)

Biological and Industrial Applications

Medicinal Chemistry

1,2,3-Triazole derivatives are explored as:

  • Antimicrobial agents: The ester’s lipophilicity enhances membrane permeability .

  • Glycine Transporter 1 (GlyT1) Inhibitors: Analogous carboxamides show potent activity (IC₅₀ < 100 nM).

Material Science

  • Coordination Polymers: Triazole esters act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .

  • Polymer Additives: Improve thermal stability in polyesters and polyamides.

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